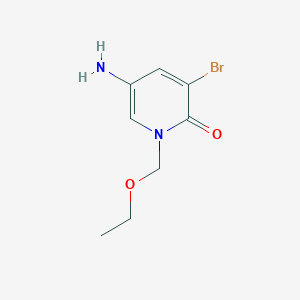

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC17535518

Molecular Formula: C8H11BrN2O2

Molecular Weight: 247.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11BrN2O2 |

|---|---|

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C8H11BrN2O2/c1-2-13-5-11-4-6(10)3-7(9)8(11)12/h3-4H,2,5,10H2,1H3 |

| Standard InChI Key | UZALITPVMQSEQO-UHFFFAOYSA-N |

| Canonical SMILES | CCOCN1C=C(C=C(C1=O)Br)N |

Introduction

Structural and Molecular Properties

Chemical Identity

5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one is a bicyclic compound featuring a dihydropyridinone core. Its IUPAC name, 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one, reflects the presence of functional groups critical to its reactivity:

-

Bromine at the 3-position, enabling electrophilic substitution.

-

Ethoxymethyl (-CH₂OCH₂CH₃) at the 1-position, enhancing solubility in organic solvents.

-

Amino group (-NH₂) at the 5-position, facilitating hydrogen bonding and bioactivity.

The compound’s canonical SMILES string (CCOCN1C=C(C=C(C1=O)Br)N) and InChIKey (UZALITPVMQSEQO-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁BrN₂O₂ |

| Molecular Weight | 247.09 g/mol |

| IUPAC Name | 5-amino-3-bromo-1-(ethoxymethyl)pyridin-2-one |

| CAS Number | Not publicly disclosed |

| PubChem CID | 80501982 |

Synthesis and Optimization

Synthetic Pathways

The synthesis of 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one involves multi-step reactions under controlled conditions. While specific protocols remain proprietary, general methodologies for dihydropyridines include:

-

Cyclocondensation: Reaction of β-keto esters with ammonia or amines to form the dihydropyridine ring .

-

Functionalization: Bromination at the 3-position using N-bromosuccinimide (NBS) and introduction of the ethoxymethyl group via alkylation.

-

Purification: Column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR.

Reaction Monitoring

Critical steps are monitored via:

-

Thin-Layer Chromatography (TLC): To track reaction progress and intermediate formation.

-

NMR Spectroscopy: To confirm substituent positions and assess purity. For instance, the bromine atom’s deshielding effect is observed at δ 4.2–4.5 ppm in ¹H NMR.

Table 2: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Temperature | 0–5°C (bromination step) |

| Solvent | Dichloromethane or THF |

| Catalysts | Lewis acids (e.g., AlCl₃) |

| Yield | 60–75% (optimized protocols) |

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom at the 3-position undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

This reactivity is exploited to synthesize derivatives for structure-activity relationship (SAR) studies.

Oxidation and Reduction

-

Oxidation: The dihydropyridine ring oxidizes to pyridine under strong oxidizing agents (e.g., MnO₂), altering electronic properties.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the ring, potentially modulating bioactivity.

Comparison with Analogous Dihydropyridines

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Bioactivity |

|---|---|---|

| Nifedipine | NO₂, CH₃ | Antihypertensive |

| Amlodipine | Cl, CH₂OCH₂CH₂NH₂ | Calcium channel blocker |

| Target Compound | Br, CH₂OCH₂CH₃ | Under investigation |

The ethoxymethyl group in 5-Amino-3-bromo-1-(ethoxymethyl)-1,2-dihydropyridin-2-one may enhance blood-brain barrier permeability compared to nifedipine .

Future Research Directions

-

Pharmacokinetics: Assess bioavailability and metabolic stability.

-

Target Identification: Screen against GPCRs, ion channels, and kinases.

-

Toxicology: Evaluate acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume